Friluglanstat

Übersicht

Beschreibung

Friluglanstat is a synthetic organic compound that acts as an inhibitor of prostaglandin E synthase (PGES), specifically targeting the microsomal prostaglandin E synthase 1 (mPGES1). This compound is currently under investigation for its potential to reduce inflammation by inhibiting the production of prostaglandin E2 (PGE2), a key mediator of inflammation .

Vorbereitungsmethoden

The synthetic routes for Friluglanstat involve multiple steps, including the formation of heterocyclic derivatives. The detailed synthetic route is described in patent US9216968B2, where it is listed as example 11. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .

Analyse Chemischer Reaktionen

Friluglanstat undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Friluglanstat has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of prostaglandin E synthase and its effects on inflammation.

Biology: Investigated for its role in reducing inflammation in various biological systems.

Medicine: Under clinical trials for the treatment of conditions like chronic pelvic pain syndrome, chronic prostatitis, and endometriosis

Wirkmechanismus

Friluglanstat exerts its effects by inhibiting the activity of microsomal prostaglandin E synthase 1 (mPGES1). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES1, this compound reduces the production of PGE2, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Friluglanstat is unique in its specific inhibition of mPGES1, which distinguishes it from other anti-inflammatory compounds like COX-2 inhibitors. Similar compounds include:

NS-580: Another PGES inhibitor with similar anti-inflammatory properties.

COX-2 inhibitors: These compounds also reduce inflammation but through a different mechanism, targeting the cyclooxygenase-2 enzyme

This compound’s specificity for mPGES1 makes it a promising candidate for the development of new anti-inflammatory therapies with potentially fewer side effects compared to traditional NSAIDs .

Eigenschaften

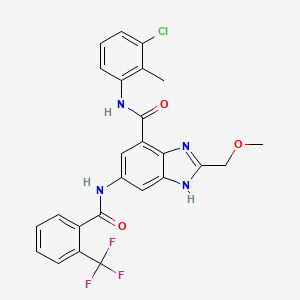

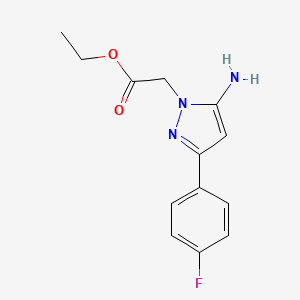

Molekularformel |

C25H20ClF3N4O3 |

|---|---|

Molekulargewicht |

516.9 g/mol |

IUPAC-Name |

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35) |

InChI-Schlüssel |

ZPONWJXTHMDOSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-Aminoethyl)-2-fluorophenyl]-2-methylpropanenitrile](/img/structure/B8332316.png)

![6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione](/img/structure/B8332323.png)

![Methyl 3-isocyanatothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8332366.png)

![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-methanol](/img/structure/B8332369.png)

![6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8332377.png)